molecular formula C17H19FN2O4S B5814402 N-(2-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

N-(2-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B5814402
M. Wt: 366.4 g/mol
InChI Key: BVJYOKZQBXPQKT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of an ethoxyphenyl group, a fluoro-substituted aniline moiety, and an acetamide linkage

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-3-24-16-7-5-4-6-15(16)19-17(21)12-20(25(2,22)23)14-10-8-13(18)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJYOKZQBXPQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethoxyphenyl Intermediate: Starting with 2-ethoxyphenol, an electrophilic aromatic substitution reaction can introduce the desired substituents.

    Fluoroaniline Derivative Preparation: The 4-fluoroaniline can be synthesized or purchased, and then subjected to sulfonylation using a sulfonyl chloride reagent.

    Coupling Reaction: The ethoxyphenyl intermediate and the fluoroaniline derivative can be coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, solvent recycling, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents or nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups like halides or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-(4-fluoroanilino)acetamide: Lacks the methylsulfonyl group.

    N-(2-ethoxyphenyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide: Substitutes the fluorine with chlorine.

    N-(2-methoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide: Substitutes the ethoxy group with a methoxy group.

Uniqueness

N-(2-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethoxyphenyl group, fluoro-substituted aniline, and methylsulfonyl group can influence its reactivity, solubility, and interaction with biological targets.

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